![molecular formula C13H16N2O2S B14297181 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea CAS No. 118564-77-5](/img/structure/B14297181.png)
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea typically involves the reaction of 1-benzothiophene with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of specific cellular responses .
類似化合物との比較
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea can be compared with other benzothiophene derivatives, such as:
1-[1-(1-Benzothiophen-2-yl)ethyl]urea: Similar structure but lacks the hydroxy group.
1-[1-(1-Benzothiophen-2-yl)ethyl]-1-hydroxyurea: Similar structure but different substituents.
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: Contains a cyclohexyl and piperidine ring instead of ethyl and hydroxyurea groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
特性
CAS番号 |
118564-77-5 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC名 |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-ethyl-1-hydroxyurea |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14-13(16)15(17)9(2)12-8-10-6-4-5-7-11(10)18-12/h4-9,17H,3H2,1-2H3,(H,14,16) |
InChIキー |
QECDFJOPYQTXGU-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N(C(C)C1=CC2=CC=CC=C2S1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)


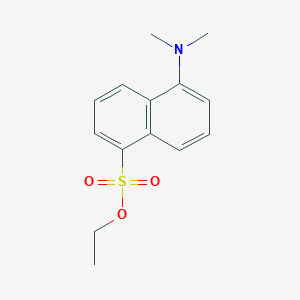
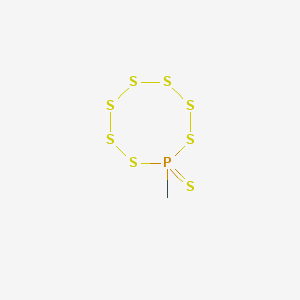
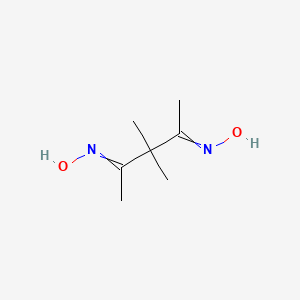
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
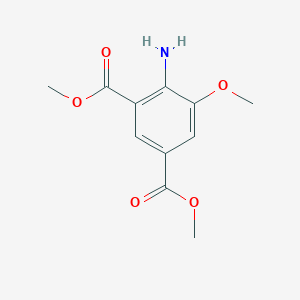
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)

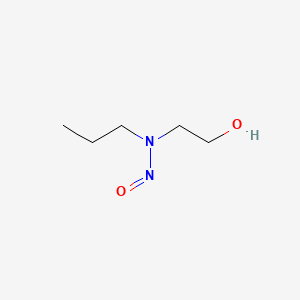
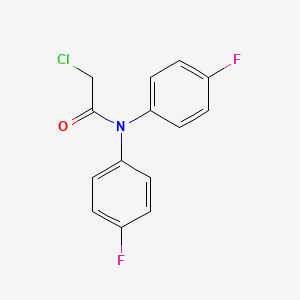
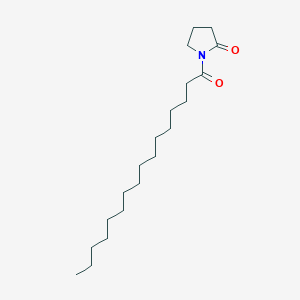
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
